(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol: is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a triazole ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the pyridine moiety. The reaction conditions often include the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various substituted pyridine and triazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. The chlorine atom on the pyridine ring may enhance the compound’s binding affinity to its targets, leading to increased biological activity.
Comparison with Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: This compound is used in the synthesis of pharmaceutical intermediates and agrochemicals.
4-Chloropyridinium chloride: Employed as a catalyst in organic synthesis.
6-Chloro-3-pyridinemethanol: Used in the synthesis of bioactive molecules.
Uniqueness: What sets (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol apart is its combination of a pyridine ring with a triazole ring, providing a unique scaffold for the development of new compounds with diverse biological activities. The presence of both a chlorine atom and a hydroxyl group allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
[1-(2-chloropyridin-3-yl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-8-7(2-1-3-10-8)13-4-6(5-14)11-12-13/h1-4,14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRDHNVSWUBQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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